Ethene-1,1-dithiol
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Overview
Description
Ethene-1,1-dithiol, also known as methyldisulfanyl methane, is an organosulfur compound with the formula CH₃CH(SH)₂. It is a colorless liquid with a strong, unpleasant odor. This compound is an example of a geminal dithiol, where two thiol groups are attached to the same carbon atom .
Preparation Methods
Ethene-1,1-dithiol can be synthesized through the reaction of acetaldehyde with hydrogen sulfide. During this process, 1-hydroxyethanethiol is formed as an intermediary .
Chemical Reactions Analysis
Ethene-1,1-dithiol undergoes several types of chemical reactions, including:
Substitution: This compound can react with aldehydes and ketones to form 1,3-dithiolanes, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxygen, aldehydes, ketones, and bromine. The major products formed from these reactions are 1,3-dithiolanes and cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane .
Scientific Research Applications
Ethene-1,1-dithiol has various applications in scientific research:
Mechanism of Action
The mechanism by which ethene-1,1-dithiol exerts its effects involves its thiol groups. In the presence of oxygen, the compound is converted to cis/trans-3,6-dimethyl-1,2,4,5-tetrathiane, which has a distinct aroma . Additionally, the thiol groups can form disulfide bridges with cysteine residues in proteins, potentially altering their structure and function .
Comparison with Similar Compounds
Ethene-1,1-dithiol can be compared with other similar compounds, such as:
Ethane-1,2-dithiol: This compound has thiol groups on adjacent carbon atoms and is widely used in organic chemistry for the synthesis of 1,3-dithiolanes.
Methanedithiol: Contains two thiol groups attached to a single carbon atom, similar to this compound.
Cyclohexane-1,1-dithiol: Another geminal dithiol with thiol groups attached to the same carbon atom in a cyclohexane ring.
This compound is unique due to its specific structure and the presence of geminal thiol groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
54462-80-5 |
---|---|
Molecular Formula |
C2H4S2 |
Molecular Weight |
92.19 g/mol |
IUPAC Name |
ethene-1,1-dithiol |
InChI |
InChI=1S/C2H4S2/c1-2(3)4/h3-4H,1H2 |
InChI Key |
HTZYETABNKXNNX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(S)S |
Origin of Product |
United States |
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